molecular formula C24H26ClN5O4S B4540351 N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B4540351
M. Wt: 516.0 g/mol
InChI Key: OWEABGDRISWENJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bioactive heterocycles typically involves enaminonitrile derivatives as building blocks for creating complex molecules incorporating various heterocycles such as pyrimidinone, oxazinone, and iminopyrimidine, along with novel derivatives including diacetyl, benzoyl, carbamodithioic acid, and urea derivatives. These processes employ spectral techniques like FT-IR, 1H-NMR, and mass spectroscopy for characterization (El-ziaty et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often reveals complex hydrogen-bonded supramolecular structures, which can range from zero to multi-dimensional constructs depending on the specific substituents and the molecular framework involved. For instance, variations in the substitution pattern can lead to different hydrogen-bonding motifs and supramolecular arrangements, demonstrating the intricacy of molecular interactions and structural diversity (Castillo et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving such compounds are diverse, ranging from interactions with electrophiles to nucleophiles, showcasing a wide array of reactivity patterns. These reactions enable the functionalization of the molecule, leading to various derivatives with distinct properties. The specific reactions and their outcomes depend heavily on the molecular structure and the conditions under which the reactions are performed (Youssef, 2009).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structures are crucial for understanding the behavior of these compounds in different environments. The determination of these properties is often achieved through techniques like X-ray diffraction, which provides insights into the molecular and crystal structure, enabling the prediction of physical behavior (Shestopalov et al., 2003).

properties

IUPAC Name

N-[6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O4S/c1-24(2,3)13-5-7-15-19(11-13)35-23(28-21(31)18-9-10-26-29(18)4)20(15)22(32)27-17-12-14(30(33)34)6-8-16(17)25/h6,8-10,12-13H,5,7,11H2,1-4H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEABGDRISWENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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